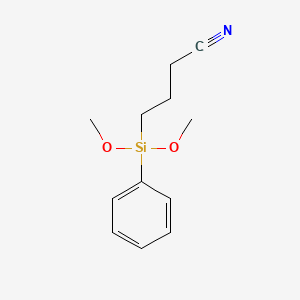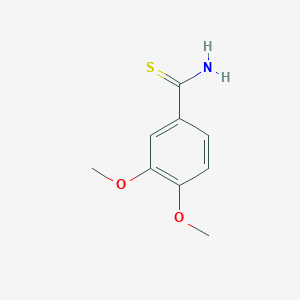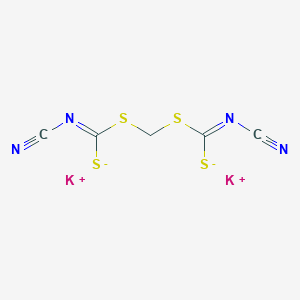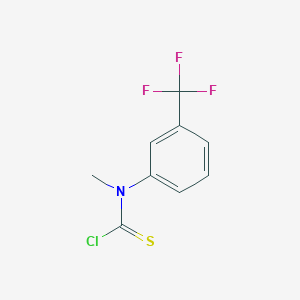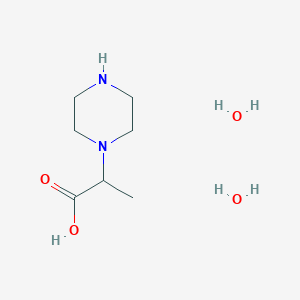
4-Pyridin-2-yl-thiazol-2-ylamine
概述
描述
4-Pyridin-2-yl-thiazol-2-ylamine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a thiazole ring, with an amine group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-2-yl-thiazol-2-ylamine typically involves the reaction of 2-aminopyridine with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The general reaction scheme is as follows:
Starting Materials: 2-aminopyridine and α-haloketone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, typically in an organic solvent like ethanol or methanol.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 4-Pyridin-2-yl-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Corresponding oxides of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Pyridin-2-yl-thiazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments
作用机制
The mechanism of action of 4-Pyridin-2-yl-thiazol-2-ylamine involves its interaction with molecular targets through various pathways:
相似化合物的比较
4-Pyridin-2-yl-thiazol-2-ylamine can be compared with other similar compounds such as:
2-Amino-4-(2-pyridyl)thiazole: Similar structure but different substitution pattern.
4-(Pyridin-4-yl)thiazol-2-amine: Another thiazole derivative with a pyridine ring, used as a corrosion inhibitor.
2-Amino-4-methyl-thiazole: A thiazole derivative with a methyl group, known for its corrosion inhibition properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and potential bioactive molecule makes it a valuable compound in various fields.
属性
IUPAC Name |
4-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKHMTAXNXLDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360239 | |
| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30235-26-8 | |
| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 4-(Pyridin-2-yl)thiazol-2-amine and what are the downstream effects of its action?
A1: 4-(Pyridin-2-yl)thiazol-2-amine, often referred to as ICA, primarily targets small-conductance Ca2+-activated K+ (SK) channels. [, ] These channels play a crucial role in regulating the electrical activity of heart cells, specifically in the atria. By blocking these channels, ICA disrupts the normal flow of potassium ions, leading to a prolonged atrial effective refractory period. [, ] This means that the heart's atria take longer to recover after each beat, reducing the likelihood of irregular heart rhythms like atrial fibrillation. [, ]
Q2: What is the structural characterization of 4-(Pyridin-2-yl)thiazol-2-amine?
A2:
- Molecular Formula: C8H7N3S []
- Spectroscopic Data: Crystallographic data reveals that at 150K, the asymmetric unit of 4-(Pyridin-2-yl)thiazol-2-amine comprises three molecules. The structure shows involvement of amine N—H groups and heterocyclic N atoms in intermolecular hydrogen bonding. []
Q3: How does the structure of 4-(Pyridin-2-yl)thiazol-2-amine relate to its activity on SK channels?
A3: While specific structure-activity relationship (SAR) studies focusing on 4-(Pyridin-2-yl)thiazol-2-amine's interaction with SK channels haven't been extensively discussed in the provided research, it's known that subtle changes in a molecule's structure can significantly impact its biological activity. Further research is needed to elucidate the precise SAR for this compound and its derivatives, which could guide the development of more potent and selective SK channel inhibitors. []
Q4: What are the potential benefits of targeting SK channels for treating atrial fibrillation?
A4: Existing antiarrhythmic drugs often come with undesirable side effects. [] The research suggests that targeting SK channels could offer a promising alternative for atrial fibrillation treatment. Specifically, 4-(Pyridin-2-yl)thiazol-2-amine has been shown to effectively terminate and prevent atrial fibrillation in various animal models without affecting the QT interval, a factor linked to potentially dangerous heart rhythm abnormalities. [] This suggests that SK channel inhibitors like 4-(Pyridin-2-yl)thiazol-2-amine might provide a safer and more effective treatment option. []
Q5: Has 4-(Pyridin-2-yl)thiazol-2-amine been tested in humans for atrial fibrillation?
A5: The provided research focuses on the compound's efficacy in various in vitro and in vivo animal models. [, ] While these results are encouraging, further research, including clinical trials, is needed to evaluate the safety and efficacy of 4-(Pyridin-2-yl)thiazol-2-amine in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

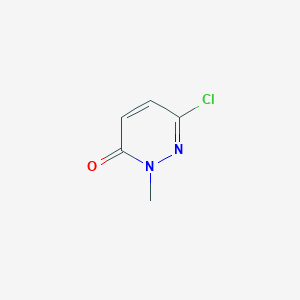
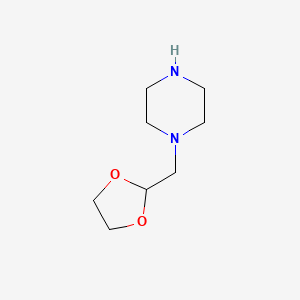
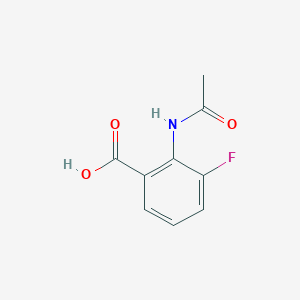
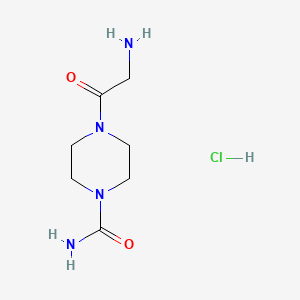
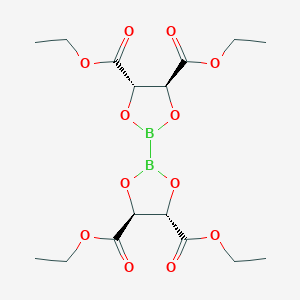
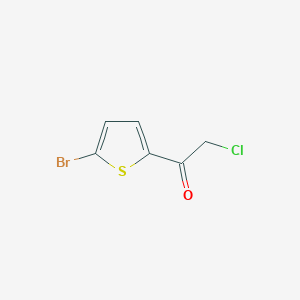

![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)
